N-(3-chloro-4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of N-(3-chloro-4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide typically involves the reaction of 3-chloro-4-fluoroaniline with a suitable benzimidazole precursor under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent against various bacterial strains.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes or proteins that are crucial for the survival and proliferation of cancer cells. The exact pathways involved may include the inhibition of DNA synthesis or the disruption of cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives such as N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine and N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine . Compared to these compounds, N-(3-chloro-4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide exhibits unique properties such as higher thermal stability and enhanced biological activity against certain cancer cell lines .
Properties
Molecular Formula |
C17H12ClFN4O2 |
---|---|
Molecular Weight |
358.8 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-4-carboxamide |
InChI |
InChI=1S/C17H12ClFN4O2/c18-10-7-9(5-6-11(10)19)20-16(25)14-8-15(24)22-17-21-12-3-1-2-4-13(12)23(14)17/h1-7,14H,8H2,(H,20,25)(H,21,22,24) |
InChI Key |
YXSWRICPAAHKAB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N2C3=CC=CC=C3N=C2NC1=O)C(=O)NC4=CC(=C(C=C4)F)Cl |
Origin of Product |
United States |
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